Enzymatic Phosphorylation Specificity: 5-Hydroxylysine Phosphate as the Preferred Product of Human Hydroxylysine Kinase
Human hydroxylysine kinase (HYKK/AGPHD1) exhibits the highest catalytic activity with the physiological isomer (5R)-5-hydroxy-L-lysine, demonstrating a clear preference over the (5S)-isomer and non-hydroxylated L-lysine [1]. This specificity is critical as the enzyme uses GTP as the major phosphoryl donor in the presence of magnesium, leading to the production of 5-phosphohydroxy-L-lysine (5-Hydroxylysine phosphate) [1]. The product is then the specific substrate for a subsequent ammoniophospholyase, defining a unique metabolic pathway [1].
| Evidence Dimension | Enzyme substrate preference |
|---|---|
| Target Compound Data | Highest activity |
| Comparator Or Baseline | (5S)-5-hydroxy-L-lysine and L-lysine: lower activity |
| Quantified Difference | Preference for (5R) isomer; GTP-dependent phosphorylation |
| Conditions | In vitro enzyme assay with recombinant human AGPHD1 |
Why This Matters
This confirms that 5-Hydroxylysine phosphate is the authentic, endogenously relevant metabolite, not an arbitrary analog, ensuring physiological relevance in metabolic tracing and enzyme studies.
- [1] Veiga-da-Cunha, M., Hadi, F., Balligand, T., Stroobant, V., & Van Schaftingen, E. (2012). Molecular identification of hydroxylysine kinase and of ammoniophospholyases acting on 5-phosphohydroxy-L-lysine and phosphoethanolamine. Journal of Biological Chemistry, 287(10), 7246-7255. https://doi.org/10.1074/jbc.M111.323485 View Source
